molecular formula C12H19NO3 B6201682 tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate CAS No. 2694735-35-6

tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B6201682
CAS No.: 2694735-35-6
M. Wt: 225.3
InChI Key:
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Description

“tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C9H15NO3 . It is a yellowish-white solid at room temperature and is soluble in most organic solvents but insoluble in water . It has a certain hydrophobicity due to the presence of many carbon-hydrogen bonds in its molecule .


Synthesis Analysis

An efficient method for the synthesis of “this compound” has been reported . The synthesis involves the use of readily available starting materials . Another synthesis method involves the slow addition of Dess-Martin oxidant to a dichloromethane solution of 3-hydroxypyrrolidin-1-tert-butyl ester .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidinone ring substituted with a tert-butyl ester group and a cyclopropyl group . The molecular weight of the compound is 185.22 .


Physical And Chemical Properties Analysis

“this compound” is a yellowish-white solid at room temperature . It is soluble in most organic solvents but insoluble in water . The melting point is 34-38 °C , and the boiling point is predicted to be 270.9±33.0 °C . The density is predicted to be 1.133±0.06 g/cm3 .

Future Directions

The utility of “tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate” has been demonstrated in the synthesis of a novel series of macrocyclic Tyk2 inhibitors . This suggests potential future directions in the development of new pharmaceuticals, particularly in the field of immunology where Tyk2 plays a crucial role .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate with appropriate reagents.", "Starting Materials": [ "3-cyclopropyl-4-oxopyrrolidine-1-carboxylic acid", "tert-butyl alcohol", "DCC (dicyclohexylcarbodiimide)", "DMAP (4-dimethylaminopyridine)", "Chloroform", "Sodium bicarbonate", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate", "a. Dissolve 3-cyclopropyl-4-oxopyrrolidine-1-carboxylic acid (1.0 g, 6.0 mmol) in chloroform (20 mL) and add DCC (1.5 g, 7.2 mmol) and DMAP (0.2 g, 1.6 mmol).", "b. Stir the reaction mixture at room temperature for 2 hours.", "c. Filter the precipitated dicyclohexylurea and wash the filter cake with chloroform.", "d. Concentrate the filtrate under reduced pressure to obtain tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate as a white solid.", "Step 2: Purification of tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate", "a. Dissolve tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate (1.0 g, 4.0 mmol) in chloroform (20 mL).", "b. Add sodium bicarbonate (1.0 g, 12.0 mmol) and stir the reaction mixture for 30 minutes.", "c. Filter the reaction mixture and wash the filter cake with chloroform.", "d. Concentrate the filtrate under reduced pressure and dry the residue over anhydrous magnesium sulfate.", "e. Purify the crude product by column chromatography using a mixture of chloroform and ethyl acetate as the eluent.", "f. Collect the pure product and dry it under vacuum to obtain tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate as a white solid." ] }

2694735-35-6

Molecular Formula

C12H19NO3

Molecular Weight

225.3

Purity

95

Origin of Product

United States

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